molecular formula C14H17ClN2O B160764 Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro- CAS No. 711085-63-1

Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-

カタログ番号: B160764
CAS番号: 711085-63-1
分子量: 264.75 g/mol
InChIキー: WECKJONDRAUFDD-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生物活性

Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-, also known as PNU-282987, is a synthetic compound recognized for its selective agonistic activity on the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is implicated in various cognitive processes and has been a target for therapeutic interventions in conditions like schizophrenia and cognitive deficits.

  • Molecular Formula : C14H17ClN2O
  • Molecular Weight : 264.75 g/mol
  • CAS Number : 711085-63-1
  • Structure : Characterized by a bicyclic structure with a chlorobenzamide moiety.

PNU-282987 acts as a potent and selective agonist for the α7nAChR, leading to several significant biological effects:

  • Neurotransmitter Release : Activation of α7nAChR enhances the release of neurotransmitters, which is crucial for synaptic plasticity and cognitive functions.
  • Cognitive Enhancement : Studies indicate that PNU-282987 can improve memory and learning capabilities in animal models, suggesting its potential use in treating cognitive impairments.
  • Anti-inflammatory Effects : The compound has shown efficacy in modulating immune responses, particularly by attenuating type 2 innate lymphoid cells (ILC2s) activation, which are involved in allergic inflammation.

Biological Activity Studies

Research has highlighted the biological activity of PNU-282987 through various experimental setups. Below are key findings from relevant studies:

StudyFindings
In Vivo Efficacy Demonstrated improvement in auditory sensory gating and cognitive performance in models assessing novel object recognition .
Binding Affinity Exhibits significant binding affinity to α7nAChRs, indicating its potential role in enhancing cognitive functions .
Memory Enhancement Certain enantiomers of the compound have been shown to improve memory retention in rodent models .

Case Studies

  • Cognitive Deficits in Schizophrenia :
    • A study evaluated the effects of PNU-282987 on cognitive deficits associated with schizophrenia. The findings revealed that administration of the compound improved performance on cognitive tasks, suggesting its therapeutic potential .
  • Neurodegenerative Diseases :
    • Research indicated that PNU-282987 could generate retinal neurons without external growth factors, showcasing its potential application in reversing vision loss due to neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The structural uniqueness of Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro- allows it to stand out among other compounds targeting nicotinic receptors:

Compound NameStructureUnique Features
PNU-282987Bicyclic structurePotent α7 nicotinic receptor agonist
QuinuclidineBicyclic amineKnown psychoactive properties
4-Amino-N-(1-Azabicyclo[2.2.2]octan-3-yl)benzamideSimilar core structureExhibits antipsychotic effects

特性

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECKJONDRAUFDD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018122
Record name N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711085-63-1
Record name PNU-282987 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0711085631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PNU-282987 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27M563MU5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-
Reactant of Route 2
Reactant of Route 2
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-
Reactant of Route 3
Reactant of Route 3
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-
Reactant of Route 4
Reactant of Route 4
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-
Reactant of Route 5
Reactant of Route 5
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-
Reactant of Route 6
Reactant of Route 6
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-
Customer
Q & A

Q1: What is the primary target of PNU-282987?

A1: PNU-282987 acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does PNU-282987 interact with α7nAChR?

A2: PNU-282987 binds to α7nAChRs and activates them, triggering a cascade of downstream signaling events. While the exact binding site is not fully elucidated in these studies, the interaction is stereoselective, with the (3R) enantiomer exhibiting greater potency. [, , , , , , , ]

Q3: What are the major downstream effects of α7nAChR activation by PNU-282987?

A3: Activation of α7nAChR by PNU-282987 has been shown to:

  • Modulate inflammation: PNU-282987 can attenuate the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, IL-6, and IL-18, in various disease models. This anti-inflammatory effect is often attributed to the activation of the cholinergic anti-inflammatory pathway. [, , , , , , , , , , , , ]
  • Promote neuroprotection: Studies demonstrate PNU-282987’s ability to protect neurons from damage in various models, including glaucoma, Parkinson's disease, and cerebral ischemia. This neuroprotective effect is thought to be mediated through various mechanisms, including inhibition of apoptosis, reduction of oxidative stress, and enhancement of autophagy. [, , , , , , , , , ]
  • Influence cell proliferation and differentiation: Research suggests that PNU-282987 can stimulate the proliferation of retinal ganglion cells (RGCs) and induce neurogenesis, potentially through the activation of Müller glia. [, , , ]
  • Modulate GABAergic and glutamatergic signaling: PNU-282987 has been shown to enhance GABAergic synaptic activity and suppress NMDA receptor activity, contributing to its neuroprotective and potential antiepileptic effects. [, ]

Q4: What is the molecular formula and weight of PNU-282987?

A4: The molecular formula of PNU-282987 is C14H16ClN2O•HCl. Its molecular weight is 297.2 g/mol.

Q5: Is there spectroscopic data available for PNU-282987?

A5: The provided research articles do not explicitly provide spectroscopic data such as NMR or IR for PNU-282987.

Q6: Are there studies on PNU-282987's material compatibility and stability?

A6: The provided research primarily focuses on PNU-282987's biological activity and does not include studies on its material compatibility, stability under various conditions, or catalytic properties.

Q7: Have computational methods been applied to study PNU-282987?

A7: The provided research does not detail any computational chemistry studies, simulations, QSAR modeling, or structure-activity relationship investigations for PNU-282987.

Q8: What information is available regarding SHE regulations, PK/PD, and in vitro and in vivo efficacy of PNU-282987?

A8: The provided research primarily focuses on preclinical studies and does not offer comprehensive data on SHE regulations, detailed pharmacokinetic and pharmacodynamic properties, or extensive in vitro and in vivo efficacy data for PNU-282987. While some studies use cell-based assays and animal models to investigate its effects, further research is needed to fully characterize its safety and efficacy profile. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。